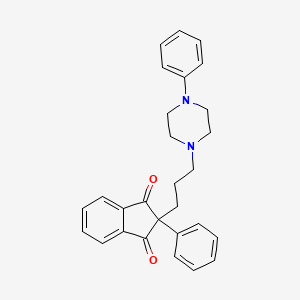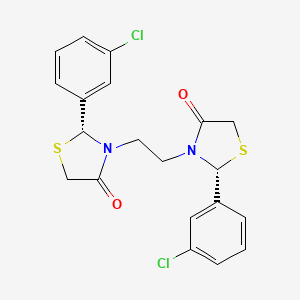![molecular formula C13H14N4O B12793355 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-50-3](/img/structure/B12793355.png)
8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is a heterocyclic compound with the molecular formula C13H14N4O It belongs to the quinazoline family, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a similar structure but lacking the specific substitutions found in Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy-.
Benzoquinazoline: Another related compound with different functional groups and pharmacological properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct chemical and biological characteristics.
Uniqueness: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
37436-50-3 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-8-3-4-9-7(6-8)2-5-10-11(9)12(14)17-13(15)16-10/h3-4,6H,2,5H2,1H3,(H4,14,15,16,17) |
Clave InChI |
PTYPACYJLPCXBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CC2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


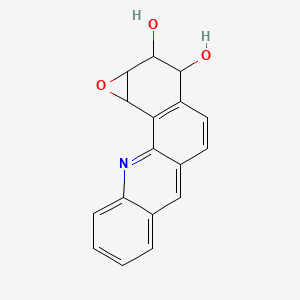
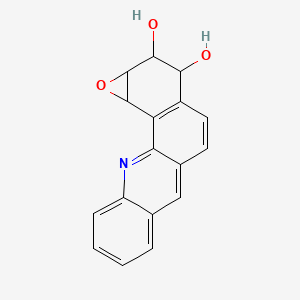



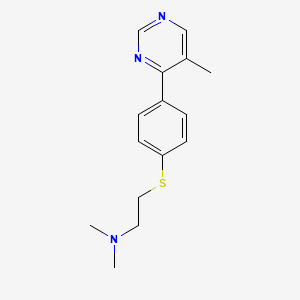
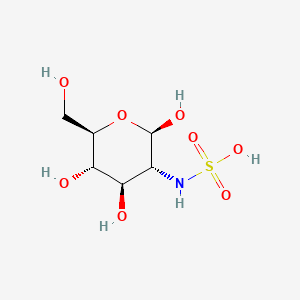
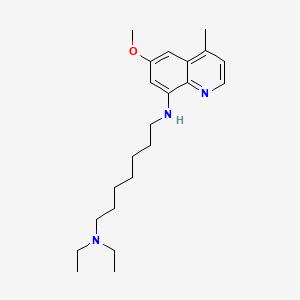

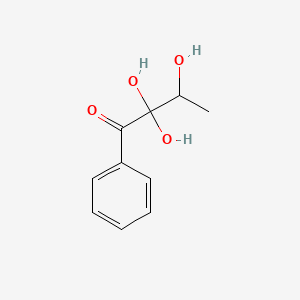
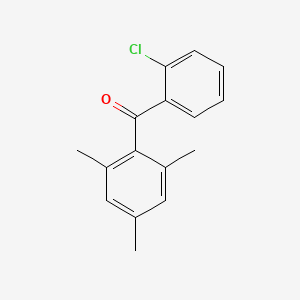
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
